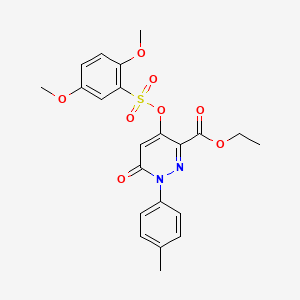

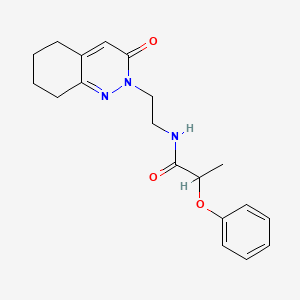

![molecular formula C24H20N2O3 B2965068 2-([1,1'-biphenyl]-4-yl)-6,7-dimethoxy-3H-pyrazolo[5,1-a]isoindol-8(3aH)-one CAS No. 313705-01-0](/img/structure/B2965068.png)

2-([1,1'-biphenyl]-4-yl)-6,7-dimethoxy-3H-pyrazolo[5,1-a]isoindol-8(3aH)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

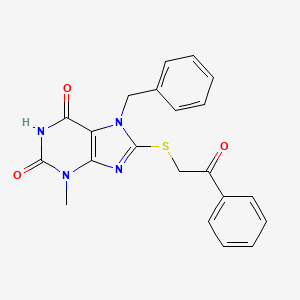

This compound is a type of novel heterocycle . It is part of a class of compounds known as isoxazolo and isoindol derivatives . These compounds have gained considerable importance due to their potential applications in the pharmaceutical industry .

Synthesis Analysis

The synthesis of this compound involves a simple yet efficient functionalization protocol . A base-promoted system based on NaOAc•3H2O has been designed for the oxa-Michael-aldol [3+2] annulation reactions of internal alkynoates with N-hydroxyphthalimide . This reaction gives a series of pharmaceutically attractive 3a-hydroxyisoxazolo [3,2-a]isoindol-8 (3aH)-ones in synthetically useful yields of up to 98% .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a base-promoted intermolecular [3+2] oxa-Michael-aldol type mechanism . This mechanism involves a cascade reaction between alkynoates and NHPI .Aplicaciones Científicas De Investigación

Synthesis and Crystal Structures

Research in organometallic chemistry has led to the synthesis of complex compounds involving isocyanide and ylidene complexes of boron, demonstrating intricate reactions and crystal structures (Tamm, Lügger, & Hahn, 1996). These studies are pivotal for understanding the bonding and structural properties of compounds related to the one .

Cooperative Hydrogen Bonding

Investigations into cooperative N–H···N, N–H···O, and O–H···N bonded molecular dimers of pyrazole derivatives underscore the importance of hydrogen bonding in determining molecular structure and reactivity (Zheng, Wang, & Fan, 2010). These findings have implications for designing molecules with desired physical and chemical properties.

Antitumor Agents

Synthesis and characterization of bis-pyrazolyl-thiazoles incorporating thiophene moiety have been explored for their potent anti-tumor activities. Such studies highlight the therapeutic potential of pyrazole derivatives in developing new anticancer agents (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial and Anti-inflammatory Agents

Research has been conducted on pyrazole derivatives for their antimicrobial and anti-inflammatory activities, demonstrating the versatility of these compounds in medicinal chemistry (Kendre, Landge, & Bhusare, 2015). This area of study offers insights into the design of new drugs targeting infectious and inflammatory diseases.

Chemosensor for Metal Ions

The development of fluorescent chemosensors based on pyrazoline derivatives for the detection of metal ions like Fe3+ showcases the application of these compounds in environmental monitoring and analytical chemistry (Khan, 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

6,7-dimethoxy-2-(4-phenylphenyl)-1,9b-dihydropyrazolo[1,5-b]isoindol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-28-21-13-12-18-20-14-19(25-26(20)24(27)22(18)23(21)29-2)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-13,20H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASWRNMHUGGQMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3CC(=NN3C2=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,1'-biphenyl]-4-yl)-6,7-dimethoxy-3H-pyrazolo[5,1-a]isoindol-8(3aH)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

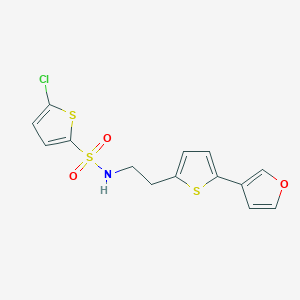

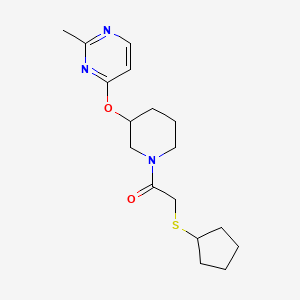

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2964992.png)

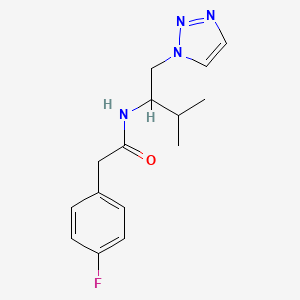

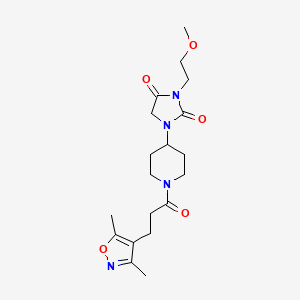

![3-(2-methoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2964997.png)

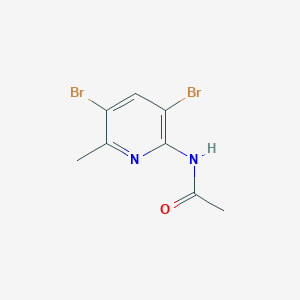

![N-([2,3'-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2965002.png)

![Methyl imidazo[1,5-a]pyridine-6-carboxylate;hydrochloride](/img/structure/B2965004.png)

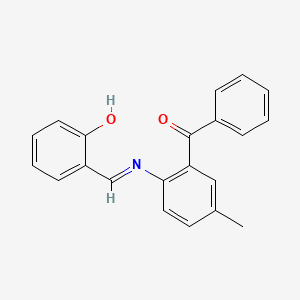

![2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2965008.png)